molecular formula C12H14N2O B1271648 (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol CAS No. 58789-53-0

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1271648
CAS No.: 58789-53-0
M. Wt: 202.25 g/mol
InChI Key: JMWWSNPRAOYPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a phenyl group at position 1, two methyl groups at positions 3 and 5, and a hydroxymethyl group at position 4. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol typically involves the condensation of acetylacetone with phenylhydrazine, followed by reduction. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid. The reaction proceeds through the formation of an intermediate pyrazole, which is then reduced to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of substituted phenyl derivatives, such as 4-nitrophenyl or 4-bromophenyl derivatives.

Scientific Research Applications

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and ligands in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the phenyl and hydroxymethyl groups, making it less complex.

    1-Phenyl-3-methyl-5-pyrazolone: Contains a carbonyl group instead of a hydroxymethyl group.

    4-Hydroxymethyl-3,5-dimethylpyrazole: Lacks the phenyl group.

Uniqueness

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol is unique due to the combination of its phenyl, methyl, and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(3,5-dimethyl-1-phenylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-12(8-15)10(2)14(13-9)11-6-4-3-5-7-11/h3-7,15H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWWSNPRAOYPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368880
Record name (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58789-53-0
Record name (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 3
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.